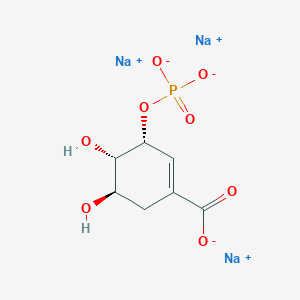

Shikimate-3-phosphate trisodium salt

Description

Historical Context and Discovery of S3P within the Shikimate Pathway

The shikimate pathway was elucidated through the collective efforts of many researchers over several decades. The pathway's existence was first suggested by the work of B.D. Davis and others in the mid-20th century, who studied auxotrophic mutants of Escherichia coli that required aromatic amino acids for growth. The intermediates of the pathway, including shikimic acid, were gradually identified.

Shikimate-3-phosphate (B1206780) was identified as the fifth intermediate in this seven-step pathway. wikipedia.orgwikipedia.org Its discovery was intrinsically linked to the characterization of the enzyme shikimate kinase. This enzyme catalyzes the specific phosphorylation of shikimate at the 3-hydroxyl group, using ATP as the phosphate (B84403) donor, to produce S3P. wikipedia.orgnih.gov This phosphorylation step is crucial as it "activates" the shikimate molecule for the subsequent reaction in the pathway. nih.gov

Central Role of S3P in Aromatic Biosynthesis in Plants and Microorganisms

Shikimate-3-phosphate sits (B43327) at a crucial juncture in the shikimate pathway, which channels significant amounts of fixed carbon—estimated to be over 30% in plants—into aromatic compounds. frontiersin.org The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate. wikipedia.orgfrontiersin.org

The primary role of S3P is to serve as the substrate for the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. wikipedia.orgresearchgate.net This enzyme catalyzes the condensation of S3P with a second molecule of PEP to form 5-enolpyruvylshikimate-3-phosphate (EPSP). nih.govwikipedia.org This reaction is chemically unusual as it involves the cleavage of the C–O bond of PEP, rather than the more common P–O bond cleavage. pnas.org EPSP is then converted to chorismate, the final product of the shikimate pathway and the precursor for the three aromatic amino acids and a vast array of other aromatic secondary metabolites. wikipedia.orgnih.gov

The essentiality of this step is highlighted by the action of the broad-spectrum herbicide glyphosate (B1671968). Glyphosate acts as a competitive inhibitor of EPSP synthase, binding to the enzyme-S3P complex and preventing the binding of PEP, thereby blocking the entire pathway and leading to the death of the plant. wikipedia.orgwikipedia.org

Current Research Landscape and Emerging Directions for S3P Studies

Current research involving Shikimate-3-phosphate continues to be highly relevant, largely driven by its position in a pathway that is a prime target for drug and herbicide development.

Key Research Areas:

Herbicide and Antibiotic Development: The enzymes that utilize S3P, particularly EPSP synthase, remain a major focus for the development of new herbicides. scbt.comnih.gov Furthermore, because the shikimate pathway is essential in many pathogenic bacteria and fungi but absent in humans, the enzymes of this pathway, including shikimate kinase and EPSP synthase, are attractive targets for novel antimicrobial agents. pnas.orgnih.gov Researchers are actively exploring inhibitors of these enzymes as potential drugs against pathogens like Mycobacterium tuberculosis. nih.govwikipedia.org

Metabolic Engineering: There is significant interest in engineering the shikimate pathway in microorganisms for the industrial production of aromatic compounds. frontiersin.orgresearchgate.net By manipulating the enzymes of the pathway, including those that produce and consume S3P, researchers aim to increase the yield of valuable chemicals. For instance, overexpression of shikimate kinase has been shown to be a strategy to improve the production of certain compounds. frontiersin.org

Understanding Enzyme Mechanisms: Detailed structural and kinetic studies of shikimate kinase and EPSP synthase continue to provide fundamental insights into enzyme catalysis. nih.govpnas.org X-ray crystallography has been used to visualize the interaction of S3P with the active sites of these enzymes, revealing the conformational changes that occur during substrate binding and catalysis. pnas.org

Evolution of Metabolic Pathways: The study of the shikimate pathway genes and enzymes across different organisms, including the steps involving S3P, contributes to our understanding of the evolution of metabolic pathways. nih.gov For example, analyses have shown that the plant shikimate pathway genes have a different evolutionary origin than those in other eukaryotes, suggesting acquisition from a bacterial source. nih.gov

Interactive Data Table: Enzymes Interacting with Shikimate-3-Phosphate

| Enzyme | EC Number | Function | Substrates | Products |

| Shikimate Kinase | 2.7.1.71 | Catalyzes the phosphorylation of shikimate. wikipedia.org | Shikimate, ATP | Shikimate-3-phosphate, ADP wikipedia.org |

| EPSP Synthase | 2.5.1.19 | Catalyzes the formation of EPSP. wikipedia.org | Shikimate-3-phosphate, Phosphoenolpyruvate | 5-enolpyruvylshikimate-3-phosphate, Phosphate wikipedia.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;(3R,4S,5R)-4,5-dihydroxy-3-phosphonatooxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11O8P.3Na/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14;;;/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14);;;/q;3*+1/p-3/t4-,5-,6+;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZCNOWSDNBSGQ-PFYBVYJXSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H](C=C1C(=O)[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Na3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472277 | |

| Record name | Shikimate-3-phosphate trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143393-03-7 | |

| Record name | Shikimate-3-phosphate trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 143393-03-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Biosynthesis and Enzymatic Transformations of Shikimate 3 Phosphate

Shikimate Kinase (SK) and the Phosphorylation of Shikimate to S3P

Shikimate kinase (SK) is the fifth enzyme in the shikimate pathway, responsible for catalyzing the phosphorylation of shikimate to generate shikimate-3-phosphate (B1206780). mdpi.comwikipedia.org This reaction utilizes adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor, yielding S3P and adenosine diphosphate (B83284) (ADP). wikipedia.orgdiva-portal.org

Shikimate kinase exhibits structural and functional diversity across different organisms. In bacteria, the enzyme typically exists as a monomeric protein. wikipedia.org Structurally, SKs belong to the nucleoside monophosphate (NMP) kinase family and possess a characteristic α/β fold, often with a central sheet of five parallel β-strands surrounded by α-helices. sci-hub.seebi.ac.uk This core structure is conserved, though variations exist between species. sci-hub.se

Plants can possess multiple isoforms of the enzyme with distinct properties. For instance, the plant Arabidopsis thaliana has two shikimate kinases, AtSK1 and AtSK2. nih.gov These isoforms show different thermal stabilities; AtSK1 is thermostable and remains active at higher temperatures, while AtSK2 is unstable and becomes inactivated. nih.gov This suggests that different isoforms may perform unique functions under varying environmental conditions, such as heat stress. nih.gov In some fungi and protists, shikimate kinase is part of the AROM complex, a large multifunctional enzyme that catalyzes five consecutive steps of the shikimate pathway. wikipedia.org

The enzymatic efficiency of shikimate kinase has been quantified for various organisms. Kinetic studies provide insight into the enzyme's affinity for its substrates (Km) and its maximum reaction rate. For example, the shikimate kinase from the methicillin-resistant Staphylococcus aureus (MRSA) has been characterized in detail. nih.gov

Kinetic Parameters of S. aureus Shikimate Kinase (SaSK)

| Substrate | Michaelis Constant (Kₘ) | Global Reaction Rate |

| Shikimate | 0.153 µM | 13.4 µmol/min/mg |

| ATP | 224 µM | 13.4 µmol/min/mg |

Data sourced from references nih.govresearchgate.net.

Studies on inhibitors for SaSK have shown that certain benzimidazole (B57391) derivatives act as competitive inhibitors with respect to ATP, but are non-competitive for shikimate. mdpi.com

5-Enolpyruvylshikimate-3-Phosphate Synthase (EPSPS) and S3P Utilization

Following its synthesis, shikimate-3-phosphate serves as a substrate for the sixth enzyme in the pathway, 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). wikipedia.orgwikipedia.org This enzyme is notable for being the target of the broad-spectrum herbicide glyphosate (B1671968). wikipedia.orgwikipedia.org

EPSPS catalyzes the condensation reaction between shikimate-3-phosphate (S3P) and phosphoenolpyruvate (B93156) (PEP) to produce 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate. wikipedia.orgresearchgate.net The reaction proceeds through an addition/elimination mechanism involving a tetrahedral intermediate. nih.govebi.ac.uk The catalytic process is initiated when a key aspartate residue in the active site deprotonates the 5-hydroxyl group of S3P. ebi.ac.uk This activates the oxygen for a nucleophilic attack on the C2 position of PEP. ebi.ac.uk Extensive research, including solid-state NMR studies, has provided strong evidence that the reaction involves a single noncovalent intermediate, refuting earlier proposals of covalent enzyme-intermediate species. nih.gov

The structure of EPSPS is fundamental to its catalytic function. The enzyme is composed of two distinct domains connected by flexible protein strands that act as a hinge. wikipedia.orgresearchgate.net The binding of the substrate, S3P, to the active site induces a significant conformational change. This change causes the two domains to clamp down and enclose the substrate within the active site. wikipedia.org This induced-fit mechanism is crucial for positioning the substrates correctly for catalysis and for creating the specific microenvironment required for the reaction to proceed. EPSPS enzymes are classified into two groups based on their sensitivity to glyphosate; Class I enzymes, found in plants, are inhibited by low micromolar concentrations of the herbicide, whereas Class II enzymes, found in some bacteria, are resistant. wikipedia.org Glyphosate acts as a competitive inhibitor, binding to the EPSPS-S3P complex and preventing the binding of PEP. wikipedia.orgwikipedia.org

Regulation of S3P Metabolic Flux

The flow of metabolites through the shikimate pathway, which determines the available pool of S3P, is tightly regulated at multiple levels to meet the cell's demand for aromatic amino acids and other secondary metabolites while conserving energy and resources.

Transcriptional and Post-Transcriptional Control of Shikimate Pathway Enzymes

The expression of genes encoding shikimate pathway enzymes is a key regulatory point. In E. coli, there are two genes encoding shikimate kinase, aroK and aroL. nih.govnih.gov The synthesis of the AroL enzyme is subject to repression, a process controlled by the aromatic amino acids tyrosine and tryptophan via the TyrR regulator protein. nih.gov Starvation for these amino acids leads to derepression and an increased synthesis of shikimate kinase. nih.gov

In plants, the regulation is also evident at the transcriptional level. The expression of the gene for 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DHS), the first enzyme in the pathway, is induced by stresses like physical wounding and pathogen attack. nih.gov Similarly, shikimate kinase transcripts in plants can be rapidly induced by fungal elicitors. nih.gov The application of glyphosate, the inhibitor of EPSPS, has been shown to increase the gene expression of shikimate pathway enzymes. frontiersin.org This induction is nullified if aromatic amino acids are supplied simultaneously, indicating a feedback loop where the end products of the pathway regulate the transcription of the enzymes that produce them. frontiersin.org In yeast, the general transcriptional activator GCN4 is known to control the biosynthesis of aromatic amino acids. frontiersin.org

Feedback Inhibition and Allosteric Activation Mechanisms Modulating S3P Levels

The primary mechanism for controlling the metabolic flux into the shikimate pathway is feedback inhibition of the very first enzyme, DHS. nih.gov In many microorganisms and plants, the final products of the pathway—tryptophan, phenylalanine, and tyrosine—act as allosteric inhibitors of DHS isozymes. frontiersin.orgoup.com For example, E. coli possesses three DHS isozymes, each inhibited by one of the three aromatic amino acids. oup.com This ensures that when the cell has a sufficient supply of these amino acids, the entry of carbon into the pathway is throttled, thereby regulating the downstream production of all intermediates, including S3P.

Interplay with Cellular Energy Status and Metabolite Pools

Compound Reference Table

Biological Significance and Pathway Integration of Shikimate 3 Phosphate

S3P as a Pivotal Intermediate in Aromatic Amino Acid Biosynthesis

The primary role of the shikimate pathway is the synthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. alderbioinsights.co.uknih.gov S3P is the fifth intermediate in this pathway, formed from the phosphorylation of shikimate by the enzyme shikimate kinase. nih.govyoutube.com

Shikimate-3-phosphate (B1206780) is the direct precursor to 5-enolpyruvylshikimate-3-phosphate (EPSP). wikipedia.orgnih.gov The enzyme EPSP synthase catalyzes the condensation of S3P and phosphoenolpyruvate (B93156) (PEP) to form EPSP. researchgate.net Subsequently, chorismate synthase converts EPSP to chorismate, which stands at a major metabolic branch point. wikipedia.orgbioone.org From chorismate, distinct enzymatic pathways lead to the synthesis of phenylalanine, tyrosine, and tryptophan. youtube.combioone.org The biosynthesis of phenylalanine and tyrosine proceeds through the intermediate prephenate, which is formed from a rearrangement of chorismate. wikipedia.org

As essential building blocks for proteins, the aromatic amino acids derived from the shikimate pathway are fundamental for cellular growth and development in organisms that possess this pathway. alderbioinsights.co.ukyoutube.com The availability of phenylalanine, tyrosine, and tryptophan directly influences the rate of protein synthesis. Consequently, any disruption in the shikimate pathway, such as the inhibition of EPSP synthase, can lead to a deficiency in these amino acids, thereby impeding protein production and ultimately halting cellular growth. researchgate.netwikipedia.org In plants, this can manifest as wilting and eventually death. researchgate.net

S3P's Contribution to Secondary Metabolite Synthesis

Beyond its role in primary metabolism, the shikimate pathway, and by extension S3P, is a critical gateway to a vast array of secondary metabolites. nih.govresearchgate.net It is estimated that in plants, a significant portion of all fixed carbon is channeled through this pathway to produce these specialized compounds. nih.govfrontiersin.org

Phenylalanine, a direct product of the S3P-dependent pathway, is the primary precursor for the biosynthesis of a wide range of plant phenolics and flavonoids. researchgate.netresearchgate.netfrontiersin.org The phenylpropanoid pathway, which begins with the deamination of phenylalanine, gives rise to cinnamic acid and its derivatives. researchgate.net These compounds are then used to produce an extensive variety of phenolics, including flavonoids, which play crucial roles in plant defense, pigmentation, and signaling. nih.govnih.gov

The aromatic amino acids synthesized via the S3P-dependent shikimate pathway serve as foundational molecules for the biosynthesis of numerous other classes of secondary metabolites. Lignans, for instance, are derived from the dimerization of monolignols, which are themselves products of the phenylpropanoid pathway originating from phenylalanine. nih.govnih.gov Coumarins are another class of phenolic compounds whose biosynthesis is linked to the phenylpropanoid pathway. nih.govresearchgate.net Furthermore, tryptophan is a precursor for a large and diverse group of nitrogen-containing secondary metabolites known as alkaloids. nih.govnih.gov

The influence of the shikimate pathway extends to the biosynthesis of essential cofactors. Chorismate, the end product of the main shikimate pathway for which S3P is a necessary intermediate, is a precursor for the synthesis of folate (vitamin B9) in plants, bacteria, and some parasites. wikipedia.orgoup.com The pathway provides p-aminobenzoic acid (PABA), a key component of folate. oup.com Additionally, chorismate is a branch point for the biosynthesis of ubiquinone (Coenzyme Q), a vital component of the electron transport chain. wikipedia.orgoup.com

Interconnections of the Shikimate Pathway with Central Carbon Metabolism

Cross-Regulation with Glycolysis and the Pentose (B10789219) Phosphate (B84403) Pathway

The primary point of intersection and cross-regulation between the shikimate pathway and central carbon metabolism occurs at its entry point. The first committed step, the synthesis of DAHP from PEP and E4P, is catalyzed by DAHP synthase. nih.govnih.gov The activity of this enzyme is a critical determinant of the carbon flux into the shikimate pathway and is regulated by several mechanisms that directly link it to the status of glycolysis and the pentose phosphate pathway.

The availability of the substrates, PEP and E4P, is a major factor in controlling the rate of the shikimate pathway. nih.gov An increased flux through the pentose phosphate pathway, leading to higher levels of E4P, can enhance the production of shikimate-derived compounds. Conversely, the competition for PEP between DAHP synthase and other enzymes of glycolysis, such as pyruvate (B1213749) kinase, highlights the direct metabolic cross-regulation.

Furthermore, the shikimate pathway is subject to feedback regulation from its end products, the aromatic amino acids. In many microorganisms, the different isoenzymes of DAHP synthase are allosterically inhibited by phenylalanine, tyrosine, and tryptophan. nih.govnih.gov This feedback mechanism ensures that the cell does not overproduce these energetically expensive amino acids. When the levels of aromatic amino acids are high, the shikimate pathway is downregulated at its entry point, conserving PEP and E4P for other metabolic needs, such as energy production through glycolysis.

Carbon and Nitrogen Partitioning Influenced by S3P Availability

The availability of shikimate-3-phosphate is a critical factor in the partitioning of carbon and nitrogen into the biosynthesis of aromatic amino acids and other secondary metabolites. As a central intermediate, the cellular concentration of S3P reflects the capacity of the upstream part of the pathway and directly influences the rate of the subsequent reactions leading to chorismate.

The synthesis of aromatic amino acids is a significant sink for both carbon, in the form of the precursor molecules, and nitrogen, which is incorporated at later stages of the biosynthetic routes. For example, the conversion of prephenate to arogenic acid involves a transamination reaction, directly linking the pathway to the cellular nitrogen pool. youtube.com Therefore, the efficient conversion of S3P to chorismate is essential for the allocation of these resources to protein synthesis and the production of a vast array of nitrogen-containing secondary metabolites.

Any disruption in the conversion of S3P will have significant consequences for carbon and nitrogen partitioning. A well-studied example is the inhibition of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, the enzyme that utilizes S3P, by the herbicide glyphosate (B1671968). wikipedia.orgoup.com This inhibition leads to the accumulation of shikimate and, consequently, S3P, while starving the plant of the essential aromatic amino acids. oup.com This blockage effectively redirects the flow of carbon, causing it to accumulate in the form of shikimate pathway intermediates, and prevents its incorporation, along with nitrogen, into proteins and other vital compounds. This diversion of resources ultimately leads to metabolic collapse and cell death.

While direct evidence for S3P acting as a signaling molecule to regulate broader carbon and nitrogen metabolism is still emerging, its pivotal position in the pathway means that its availability is a de facto control point. A sufficient supply of S3P is a prerequisite for the synthesis of aromatic amino acids. When S3P levels are low, the production of these amino acids will be limited, signaling a potential need to reallocate carbon and nitrogen resources to other essential metabolic functions. Conversely, an accumulation of S3P, as seen in the case of EPSP synthase inhibition, represents a significant metabolic imbalance, trapping carbon in a form that cannot be readily utilized for growth or nitrogen assimilation into aromatic compounds.

Table of Key Regulatory Interactions

| Regulatory Mechanism | Effector Molecule(s) | Target Enzyme | Pathway(s) Affected | Outcome |

| Substrate Availability | Phosphoenolpyruvate (PEP), Erythrose-4-Phosphate (E4P) | DAHP synthase | Shikimate Pathway, Glycolysis, Pentose Phosphate Pathway | Couples flux into the shikimate pathway with the status of central carbon metabolism. |

| Feedback Inhibition | Phenylalanine, Tyrosine, Tryptophan | DAHP synthase | Shikimate Pathway | Prevents overproduction of aromatic amino acids, conserving carbon and energy. |

| Energy Charge | ATP | Shikimate kinase | Shikimate Pathway | Links the progression of the shikimate pathway to the cellular energy status. |

| Pathway Interruption | Glyphosate | EPSP synthase | Shikimate Pathway, Amino Acid Biosynthesis | Leads to accumulation of shikimate and S3P, disrupting carbon and nitrogen allocation to aromatic compounds. wikipedia.orgoup.comoup.com |

Structural Biology and Enzymological Research on S3p Interacting Proteins

High-Resolution Structural Analysis of Enzymes Bound to Shikimate-3-Phosphate (B1206780)

Advanced structural biology techniques have provided invaluable insights into how enzymes recognize and bind S3P. These methods have allowed researchers to visualize the three-dimensional architecture of enzyme-S3P complexes, revealing the precise molecular contacts that govern substrate specificity and catalysis.

X-ray crystallography has been a cornerstone in determining the atomic structures of several shikimate pathway enzymes in complex with S3P. One of the most extensively studied enzymes is 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. The crystal structure of EPSP synthase from various organisms, including Acinetobacter baumannii, has been solved, revealing a bi-lobal structure where S3P binds in a cleft between the two domains nih.govwikipedia.org. These structures show that the binding of S3P induces a conformational change, bringing the two domains closer together to form a closed, catalytically competent active site wikipedia.org.

Shikimate kinase, the enzyme that produces S3P, has also been a subject of intense crystallographic investigation. The structure of shikimate kinase from Mycobacterium tuberculosis in complex with shikimic acid and ADP has provided a clear picture of the substrate binding site researchgate.net. This was the first three-dimensional structure of a shikimate kinase complexed with shikimate, and it has been instrumental in understanding the enzyme's mechanism and in the development of new antitubercular drugs researchgate.net.

While Cryo-Electron Microscopy (Cryo-EM) has become a powerful tool for determining the structures of large protein complexes, its specific application to resolve enzyme-S3P complexes at high resolution is an emerging area of research. The technique holds promise for capturing different conformational states of these enzymes in a near-native environment.

| Enzyme | Organism | PDB Code | Resolution (Å) | Key Findings |

|---|---|---|---|---|

| 5-enolpyruvylshikimate-3-phosphate synthase | Acinetobacter baumannii | Not specified in results | 2.37 | Revealed the overall structure and provided a basis for comparison with glyphosate-sensitive and -resistant forms. nih.gov |

| Shikimate Kinase | Mycobacterium tuberculosis | 1WE2 | 2.3 | First structure with shikimate bound, detailing the specific amino acid interactions. researchgate.netresearchgate.net |

| Shikimate Kinase | Erwinia chrysanthemi | Not specified in results | 1.9 (apo), 2.6 (with Mg-ADP) | Showed a structure similar to adenylate kinase with evidence of major conformational changes upon ligand binding. nih.gov |

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful complementary approach to crystallography for studying the dynamic nature of enzyme-S3P interactions in solution. Chemical shift mapping experiments on the N-terminal domain of EPSP synthase have successfully identified the binding site for S3P mbl.or.kr. By monitoring changes in the chemical shifts of backbone amide protons and nitrogens upon titration with S3P, researchers have pinpointed the specific residues involved in the interaction mbl.or.kr.

Furthermore, NMR studies have provided evidence for a partial conformational change in the N-terminal domain of EPSP synthase upon S3P binding, as indicated by changes in observed nuclear Overhauser effects (NOEs) mbl.or.kr. Studies on shikimate kinase from Mycobacterium tuberculosis and Helicobacter pylori using 1D ¹H and ³¹P NMR spectroscopy have also been instrumental in elucidating the phosphoryl-transfer mechanism mdpi.com. These studies have helped to understand the role of key residues and the formation of a closed, catalytically active conformation mdpi.com.

A combination of structural and biochemical studies has led to the identification of a constellation of amino acid residues that are critical for the binding of S3P and for catalysis.

In EPSP synthase , NMR chemical shift mapping has implicated Ser23, Arg27, Ser197, and Tyr200 as being directly involved in S3P binding in the N-terminal domain mbl.or.kr. Crystallographic studies have further refined our understanding of the active site, showing interactions with residues from both domains in the closed conformation wikipedia.org.

For shikimate kinase , the crystal structure of the Mycobacterium tuberculosis enzyme with shikimate bound revealed that the carboxyl group of the ligand interacts with Arg58, Gly81, and Arg136, while the hydroxyl groups form hydrogen bonds with Asp34 and Gly80 researchgate.netresearchgate.net. The residue Glu61, which is strictly conserved, plays a crucial role by forming a salt bridge with Arg58, thereby positioning it correctly for shikimate binding researchgate.net.

| Enzyme | Organism | Key Interacting Residues | Method of Identification |

|---|---|---|---|

| EPSP Synthase (N-terminal domain) | Not specified in results | Ser23, Arg27, Ser197, Tyr200 | NMR Chemical Shift Mapping mbl.or.kr |

| Shikimate Kinase | Mycobacterium tuberculosis | Asp34, Arg58, Glu61, Gly80, Gly81, Arg136 | X-ray Crystallography researchgate.netresearchgate.net |

Biophysical Characterization of S3P-Enzyme Interactions

Biophysical techniques provide quantitative data on the thermodynamics and kinetics of S3P binding to enzymes, as well as insights into the conformational changes that accompany these interactions.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. ITC studies have been crucial in characterizing the binding of S3P to E. coli EPSP synthase, confirming the binding constants determined by other methods and providing a complete thermodynamic profile of the interaction cornell.edu. These studies have also been used to investigate the binding of S3P to the isolated N-terminal domain of EPSP synthase, demonstrating that this domain contributes the majority of the free energy of S3P binding wikipedia.org.

Surface Plasmon Resonance (SPR) is a sensitive technique for real-time monitoring of binding kinetics. While specific SPR studies focusing solely on S3P binding are not extensively documented in the initial search, a related technique known as "superchiral" spectroscopy, which is based on plasmonic resonance, has been used to study the interaction of S3P with EPSP synthase acs.org. This method detects changes in the refractive index upon binding, providing information on the association and dissociation rate constants.

| Enzyme | Organism | Ligand | Binding Affinity (Kd) | Thermodynamic Parameters |

|---|---|---|---|---|

| EPSP Synthase | Escherichia coli | Shikimate-3-Phosphate | Confirmed agreement with previous kinetic and fluorescence measurements. cornell.edu | Provided quantitative binding enthalpies and entropies. cornell.edu |

| EPSP Synthase (N-terminal domain) | Not specified in results | Shikimate-3-Phosphate | Not specified in results | Demonstrated that the N-terminal domain contributes most of the free energy of binding. wikipedia.org |

Circular Dichroism (CD) spectroscopy is a valuable tool for assessing the secondary and tertiary structure of proteins in solution and for detecting conformational changes upon ligand binding. Far-UV CD can monitor changes in the protein backbone, such as alterations in alpha-helix and beta-sheet content. A study on EPSP synthase from Colwellia psychrerythraea utilized far-UV CD to monitor the thermal unfolding of the enzyme, providing insights into its structural stability mbl.or.kr. While this study did not directly probe S3P-induced conformational changes, the technique is well-suited for such investigations.

Fluorescence spectroscopy, particularly monitoring the intrinsic fluorescence of tryptophan residues, can provide information about changes in the local environment of these residues, which often occurs during ligand binding and conformational changes. The binding of shikimate to shikimate kinase, which has a single tryptophan residue near the binding site, leads to quenching of its fluorescence researchgate.netdoi.org. This phenomenon provides a convenient method to monitor substrate binding and the integrity of the binding site researchgate.netdoi.org.

Rational Design and Synthesis of Shikimate-3-Phosphate Analogs for Research Probes

The strategic design and chemical synthesis of analogs of shikimate-3-phosphate (S3P) have been instrumental in elucidating the intricate molecular mechanisms of enzymes within the shikimate pathway, particularly shikimate kinase (SK) and 5-enolpyruvoylshikimate-3-phosphate synthase (EPSPS). By systematically modifying the structure of S3P, researchers have developed powerful molecular tools, including substrate analogs, transition-state mimics, and affinity labels. These probes have provided profound insights into enzyme catalysis, substrate binding, and have paved the way for the development of potent and specific enzyme inhibitors.

Development of Substrate Analogs as Mechanistic Probes for SK and EPSPS

Substrate analogs that closely resemble the natural substrate, S3P, but possess subtle chemical modifications, serve as invaluable tools for probing enzyme-substrate interactions and the catalytic mechanism. These analogs can help to identify key functional groups involved in binding and catalysis.

One common strategy involves the synthesis of fluorinated analogs of shikimate. For instance, (6S)-6-fluoroshikimate can be enzymatically converted to (6S)-6-fluoro-shikimate-3-phosphate, which then acts as a substrate analog for EPSPS. Studies with such analogs have revealed that while they can bind to the active site, the presence of the fluorine atom can significantly alter the electronic properties and reactivity of the molecule, thereby providing insights into the catalytic steps. The kinetic parameters of these analogs can be compared to the natural substrate to quantify the impact of the modification.

Aromatic analogs have also been synthesized to investigate the importance of the cyclohexene ring of shikimate for enzyme recognition. These compounds replace the shikimate ring with a simpler aromatic scaffold while retaining key hydroxyl and carboxylate functionalities. Kinetic analysis of these analogs with EPSPS can reveal the extent to which the enzyme relies on the specific three-dimensional structure of the natural substrate for binding and catalysis. For example, steady-state kinetic studies with E. coli EPSPS have shown that while shikimic acid (lacking the 3-phosphate) is a very poor substrate, its binding is significantly enhanced in the presence of glyphosate (B1671968), indicating synergistic binding effects. researchgate.net

The following table summarizes the kinetic parameters of various substrate analogs for EPSPS:

| Substrate Analog | Enzyme | Km (µM) | Ki (µM) | Notes |

|---|---|---|---|---|

| Shikimate | E. coli EPSPS | 25,000 | - | Turnover is observed in the presence of PEP. researchgate.net |

| (Z)-3-Fluoro-PEP | E. coli EPSPS | - | Strong Inhibitor | Shows affinity for both S3P and PEP binding sites. researchgate.net |

| Carboxyallenyl phosphate (B84403) | E. coli EPSPS | - | Strong Inhibitor | Binds to both S3P and PEP sites. researchgate.net |

Synthesis and Evaluation of Transition State Mimics for Enzyme Inhibition Studies

Enzymes function by stabilizing the high-energy transition state of a reaction. Molecules that mimic this transition state can bind to the enzyme with very high affinity and act as potent inhibitors. The reaction catalyzed by EPSPS proceeds through a tetrahedral intermediate. nih.gov The rational design of stable analogs that mimic this transient species has been a major focus in the development of EPSPS inhibitors.

A successful strategy has been the replacement of the labile ketal phosphate moiety of the tetrahedral intermediate with a more stable phosphonate group. These phosphonate analogs are isosteric and isoelectronic to the phosphate group but are resistant to hydrolysis. Both R- and S-stereoisomers of these phosphonate-based mimics have been synthesized and their inhibitory activities against EPSPS have been evaluated. The synthesis often involves the introduction of the side chain onto a protected shikimate derivative, followed by lactonization to separate diastereomers and subsequent deprotection.

Another approach to stabilize the tetrahedral intermediate is the introduction of fluorine substituents. The strong electron-withdrawing nature of fluorine can stabilize the negative charge that develops on the oxygen atoms of the phosphate group in the transition state. Difluoromethyl and trifluoromethyl derivatives of the tetrahedral intermediate have been synthesized and shown to be extremely potent inhibitors of EPSPS. For example, the (R)-stereoisomer of a difluoromethyl derivative was found to be a particularly potent inhibitor of Petunia hybrida EPSPS with a Ki value in the nanomolar range. researchgate.net

The table below presents the inhibitory constants (Ki) for several transition state mimics of the EPSPS reaction:

| Transition State Mimic | Enzyme | Ki Value | Reference |

|---|---|---|---|

| (R)-Phosphonate analog | Petunia hybrida EPSPS | 15 nM | researchgate.net |

| (R)-Difluoromethyl analog | Petunia hybrida EPSPS | 4 nM | researchgate.net |

| Aromatic tetrahedral intermediate mimic with 3-malonate ether | E. coli EPSPS | 1.3 µM | nih.gov |

While the design of transition state analogs for EPSPS has been highly successful, the development of such inhibitors for shikimate kinase (SK) has been more challenging. The phosphoryl transfer reaction catalyzed by SK is thought to proceed through a pentavalent phosphorus transition state. Designing stable mimics of this highly transient species is a complex synthetic endeavor. However, computational studies and molecular dynamics simulations are being employed to better understand the nature of the SK transition state to guide the design of novel inhibitors.

Design of Affinity Labels and Fluorescent S3P Derivatives for Biochemical Assays

To further probe the structure and function of S3P-interacting proteins, researchers have designed and synthesized S3P derivatives that incorporate reactive or reporter groups. These include affinity labels and fluorescent derivatives, which are invaluable tools for identifying active site residues and for developing high-throughput screening assays.

Affinity Labels are molecules that contain a reactive group that can form a covalent bond with nearby amino acid residues in the enzyme's active site. Photoaffinity labels are a particularly useful class of affinity labels. These molecules are chemically inert until activated by light of a specific wavelength. An azido group (-N3) is a commonly used photoactivatable group. An azido-derivatized S3P analog could be synthesized and used to irradiate the enzyme-analog complex. The highly reactive nitrene generated upon photolysis would then covalently modify residues in the binding pocket. Subsequent proteolysis and mass spectrometry analysis can then identify the labeled amino acids, providing a map of the S3P binding site.

Fluorescent S3P Derivatives incorporate a fluorophore, a molecule that emits light upon excitation at a specific wavelength. These fluorescently labeled substrates can be used in a variety of biochemical assays to monitor enzyme activity and ligand binding in real-time. For example, a fluorescent S3P analog could be used in fluorescence polarization or anisotropy assays to measure its binding affinity to SK or EPSPS.

Furthermore, Förster Resonance Energy Transfer (FRET) based assays can be developed using a fluorescent S3P derivative. FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. For a kinase assay, a fluorescently labeled S3P analog (the acceptor) and a fluorescently labeled ATP analog (the donor) could be used. When both analogs are bound in the active site of SK, they are in close proximity, allowing for FRET to occur. The phosphorylation of the S3P analog and subsequent product release would lead to a decrease in the FRET signal, providing a sensitive measure of enzyme activity.

The synthesis of such fluorescent probes often involves coupling a fluorophore, such as a nitro-benzofuran (NBD) group, to the S3P molecule via a linker arm. The position of the linker and the choice of the fluorophore are critical to ensure that the probe retains its ability to bind to the enzyme and that the fluorescence properties are sensitive to the binding event. While the direct synthesis and application of a fluorescently labeled S3P has not been extensively reported, the principles have been well-established with other fluorescently labeled substrates and inhibitors for a variety of enzymes, including kinases.

Genetic and Systems Biology Approaches to Shikimate 3 Phosphate Metabolism

Genomic Identification and Functional Annotation of S3P Pathway Genes

The genes encoding the enzymes of the shikimate pathway are highly conserved across different organisms, although their organization and structure can vary significantly. nih.govfrontiersin.org In bacteria, these genes are often found as discrete monofunctional units, sometimes organized into operons. nih.govnih.gov In contrast, fungi and plants can exhibit gene fusions, where multiple enzymatic functions are combined into a single polypeptide. nih.govnih.gov

Comparative Genomics of Shikimate Pathway Operons and Gene Clusters

Comparative genomics has been instrumental in understanding the evolution and organization of the shikimate pathway. In many prokaryotes, genes of the shikimate pathway are clustered together, and in some cases, function as operons. nih.gov This clustering is thought to be evolutionarily advantageous, facilitating the co-regulation and horizontal transfer of these genes. nih.gov

The arrangement of these genes can differ significantly between species. For instance, in Escherichia coli, the genes are generally dispersed throughout the genome, whereas in other bacteria, they form distinct clusters. nih.gov The study of these operons and gene clusters allows for the identification of conserved regulatory elements and provides clues about the evolutionary history of the pathway.

A notable feature in some eukaryotes, such as ascomycete fungi, is the presence of a pentafunctional arom gene, which encodes a single protein with five of the seven enzymatic activities of the shikimate pathway. nih.govnih.gov This gene fusion is believed to enhance metabolic efficiency by channeling substrates between active sites. nih.gov In plants, the genes are of prokaryotic origin, likely acquired through endosymbiotic events, and show a mosaic of ancestries. nih.gov

Table 1: Key Genes in the Shikimate Pathway

| Gene | Enzyme | Function | Organism Example |

| aroG, aroF, aroH | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase | Catalyzes the initial condensation of PEP and E4P. mdpi.com | Escherichia coli |

| aroB | 3-dehydroquinate (B1236863) synthase | Converts DAHP to 3-dehydroquinate. mdpi.com | Escherichia coli |

| aroD | 3-dehydroquinate dehydratase | Catalyzes the dehydration of 3-dehydroquinate. mdpi.com | Escherichia coli |

| aroE | Shikimate dehydrogenase | Reduces 3-dehydroshikimate to shikimate. mdpi.com | Escherichia coli |

| aroK, aroL | Shikimate kinase I and II | Phosphorylates shikimate to form shikimate-3-phosphate (B1206780). mdpi.comnih.gov | Escherichia coli |

| aroA | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase | Condenses S3P and PEP to form EPSP. wikipedia.orgnih.gov | Escherichia coli |

| aroC | Chorismate synthase | Converts EPSP to chorismate. nih.gov | Escherichia coli |

| ARO1 | AROM complex | A pentafunctional enzyme in some fungi. nih.gov | Saccharomyces cerevisiae |

Mutagenesis and Gene Knockout Studies to Elucidate S3P Pathway Function

Mutagenesis and gene knockout studies are powerful tools for dissecting the function of individual genes within the shikimate pathway. By disrupting specific genes, researchers can observe the resulting metabolic and phenotypic changes, thereby clarifying the role of the encoded enzyme.

For example, knocking out the aroK and aroL genes, which encode for shikimate kinases, in E. coli leads to the accumulation of shikimate. mdpi.com This strategy is often employed in metabolic engineering to produce shikimate, a valuable precursor for the synthesis of the antiviral drug oseltamivir. mdpi.com

Similarly, studies involving the knockout of the aroA gene, which encodes EPSP synthase, have been crucial in understanding the mechanism of action of the herbicide glyphosate (B1671968). wikipedia.org Glyphosate acts as a competitive inhibitor of EPSP synthase, blocking the pathway and leading to the accumulation of S3P and the depletion of essential aromatic amino acids. wikipedia.orgnih.gov

These genetic manipulations have not only confirmed the function of specific enzymes but have also revealed the intricate regulatory networks that control flux through the pathway. For instance, the deletion of certain pathway genes can lead to the upregulation of others as the organism attempts to compensate for the metabolic block.

Transcriptomic and Proteomic Profiling of S3P-Associated Pathways

Systems biology approaches, such as transcriptomics and proteomics, provide a global view of the cellular response to perturbations in the shikimate pathway. These techniques allow for the simultaneous measurement of thousands of transcripts and proteins, offering a comprehensive picture of the molecular changes that occur.

Gene Expression Changes in Response to S3P Pathway Modulation

Transcriptomic analyses have revealed significant changes in gene expression in response to the modulation of the shikimate pathway. For example, in plants, the overexpression of a transcription factor, such as PgMyb308-like in pomegranate, can lead to increased expression of genes like 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase and shikimate dehydrogenase, resulting in higher levels of shikimate and aromatic amino acids. nih.gov

Conversely, blocking the pathway with glyphosate has been shown to alter the transcriptome of the human gut microbiome, although the shikimate pathway itself was not the most significantly affected. nih.gov In a study of the gut microbiome, the abundance of shikimate pathway transcripts was found to be generally low, suggesting that many gut bacteria are auxotrophic for aromatic amino acids. nih.gov

Quantitative Proteomics to Assess Enzyme Abundance and Modifications

Quantitative proteomics allows for the measurement of changes in protein abundance and post-translational modifications in response to pathway perturbations. This information is crucial for understanding how enzyme levels are regulated to control metabolic flux.

While specific proteomic data focused solely on S3P is limited, studies on the broader shikimate pathway have provided valuable insights. For instance, in E. coli strains engineered for high production of aromatic compounds, proteomic analysis can identify bottlenecks in the pathway by quantifying the levels of each enzyme. This can reveal, for example, that while a particular gene is overexpressed, the corresponding protein may not be produced at high levels due to translational or post-translational limitations.

Furthermore, proteomics can identify post-translational modifications, such as phosphorylation, that can regulate enzyme activity. Understanding these modifications is key to a complete picture of pathway regulation.

Metabolic Engineering and Synthetic Biology of S3P Biosynthesis

The shikimate pathway is a prime target for metabolic engineering and synthetic biology due to the economic importance of its products. nih.govfrontiersin.org By manipulating the genes and enzymes of this pathway, scientists can create microbial cell factories for the production of valuable chemicals.

A primary goal of metabolic engineering of the shikimate pathway is to increase the flux of carbon towards a desired product. This often involves a multi-pronged approach:

Increasing the supply of precursors: Overexpressing genes such as tktA (transketolase) can increase the availability of E4P, a key precursor. frontiersin.org

Alleviating feedback inhibition: The first enzyme of the pathway, DAHP synthase, is often subject to feedback inhibition by the final aromatic amino acid products. nih.govfrontiersin.org Introducing feedback-resistant mutants of the corresponding genes (aroG, aroF, aroH) is a common strategy to increase pathway flux. mdpi.comfrontiersin.org

Blocking competing pathways: To channel metabolic flux towards a specific intermediate like shikimate, downstream genes are often knocked out. As mentioned, deleting aroK and aroL is a key step in creating shikimate-producing strains. mdpi.comnih.gov

Expressing heterologous genes: Introducing genes from other organisms can create novel pathways or improve the efficiency of existing ones.

Synthetic biology approaches take this a step further by designing and constructing novel genetic circuits to precisely control gene expression. For example, quorum sensing-based circuits have been used to dynamically regulate the metabolic flux between cell growth and shikimate production, leading to significantly higher yields. mdpi.com

Overexpression Strategies for Enhanced S3P Metabolite Production

A primary strategy to increase the flux towards S3P and its derivatives is the overexpression of specific enzymes within the shikimate pathway. The initial step, the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), is a critical control point. nih.govnih.gov In Escherichia coli, three 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase isoenzymes (encoded by aroF, aroG, and aroH) catalyze this reaction, each subject to feedback inhibition by one of the three aromatic amino acids (tyrosine, phenylalanine, and tryptophan, respectively). frontiersin.org In contrast, Saccharomyces cerevisiae possesses two DAHP synthase isozymes (encoded by ARO3 and ARO4), which are also regulated by feedback inhibition from phenylalanine and tyrosine. nih.gov

Metabolic engineering efforts have often focused on overexpressing feedback-resistant (fbr) versions of these enzymes to boost the initial carbon entry into the pathway. frontiersin.org For instance, the overexpression of a feedback-inhibition resistant DAHP synthase (aroGfbr) has been a common and effective strategy to increase the production of shikimate pathway intermediates. frontiersin.org

Furthermore, enhancing the expression of downstream enzymes can alleviate potential bottlenecks. In Corynebacterium glutamicum, plasmid-based expression of DAHP synthase (aroG) and 3-dehydroquinate (DHQ) synthase (aroB) were identified as key for increasing shikimic acid production. frontiersin.org Similarly, in E. coli, the combined overexpression of aroE (shikimate dehydrogenase) and aroD (3-dehydroquinate dehydratase) was shown to increase L-tryptophan production, a downstream product of the shikimate pathway. nih.gov Studies have also demonstrated that co-expression of aroA (encoding DAHP synthase) and aroD in Bacillus subtilis doubled shikimic acid production. nih.gov

Table 1: Key Genes and Enzymes in Overexpression Strategies for Shikimate Pathway Metabolites

| Gene(s) | Enzyme | Organism | Effect of Overexpression | Reference(s) |

| aroGfbr | Feedback-resistant DAHP synthase | Escherichia coli | Increased carbon flux into the shikimate pathway. | frontiersin.org |

| aroG, aroB | DAHP synthase, DHQ synthase | Corynebacterium glutamicum | Key for increased shikimic acid production. | frontiersin.org |

| aroE, aroD | Shikimate dehydrogenase, 3-dehydroquinate dehydratase | Escherichia coli | Increased L-tryptophan production. | nih.gov |

| aroA, aroD | DAHP synthase, 3-dehydroquinate dehydratase | Bacillus subtilis | Doubled shikimic acid production. | nih.gov |

Pathway Redirection and Flux Balancing via Genetic Modifications

Beyond simple overexpression, more sophisticated genetic modifications aim to redirect metabolic flux towards the desired product and balance the pathway to prevent the accumulation of toxic intermediates. A crucial aspect of this strategy is to increase the availability of the primary precursors, PEP and E4P. nih.gov

One common approach is to inactivate or modify the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS), which consumes PEP during glucose uptake. nih.govnih.gov Replacing the PTS with a PEP-independent system, such as the galactose permease/glucokinase (GalP/Glk) system, can significantly increase the PEP pool available for the shikimate pathway. nih.gov Additionally, knocking out genes like pykF and pykA, which encode for pyruvate (B1213749) kinase, can further enhance PEP availability. nih.gov

To channel carbon flow specifically towards shikimate and its derivatives, downstream pathways that consume chorismate, the end product of the main shikimate pathway, are often blocked. nih.govfrontiersin.org This can be achieved by deleting genes such as tyrA (chorismate mutase/prephenate dehydrogenase) and pheA (chorismate mutase/prephenate dehydratase), which lead to the synthesis of tyrosine and phenylalanine, respectively. nih.gov In S. cerevisiae, deletion of the ARO7 and TRP3 genes, which are involved in aromatic amino acid biosynthesis, has been used to prevent the drainage of flux away from chorismate. nih.govfrontiersin.org

Furthermore, redirecting the pathway at intermediate branch points can lead to the production of other valuable compounds. For example, in switchgrass, the expression of a bacterial 3-dehydroshikimate dehydratase (QsuB) reroutes the pathway from lignin (B12514952) biosynthesis towards the production of protocatechuate. nih.gov

Table 2: Genetic Modifications for Pathway Redirection and Flux Balancing

| Genetic Modification | Target Gene(s) | Organism | Objective | Reference(s) |

| Inactivation of PTS | pts operon | Escherichia coli | Increase PEP availability for the shikimate pathway. | nih.govnih.gov |

| Deletion of pyruvate kinase | pykF, pykA | Escherichia coli | Increase PEP availability. | nih.gov |

| Deletion of chorismate-utilizing enzymes | tyrA, pheA | Escherichia coli | Block competing pathways and increase chorismate pool. | nih.gov |

| Deletion of aromatic amino acid biosynthesis genes | ARO7, TRP3 | Saccharomyces cerevisiae | Prevent drainage of flux away from chorismate. | nih.govfrontiersin.org |

| Expression of 3-dehydroshikimate dehydratase | qsuB | Switchgrass | Reroute pathway from lignin to protocatechuate. | nih.gov |

Development of Biosensors for Monitoring Intracellular S3P Levels

A significant challenge in metabolic engineering is the real-time monitoring of intracellular metabolite concentrations. To address this, genetically encoded biosensors are being developed to provide a dynamic readout of specific molecules like S3P or its precursors. These biosensors are powerful tools for high-throughput screening of mutant libraries and for optimizing fermentation processes. nih.govresearchgate.net

While a specific biosensor for S3P has not been extensively reported, the development of biosensors for upstream intermediates like 3-dehydroshikimate (DHS) demonstrates the feasibility of this approach. For instance, a biosensor for DHS has been developed in E. coli. nih.govresearchgate.net This was achieved by identifying a transcriptional regulator that responds to DHS and coupling its activity to the expression of a reporter gene, such as a fluorescent protein. nih.gov

The development of such biosensors relies on identifying suitable sensor domains, which can be allosteric transcription factors or riboswitches that naturally bind to the target metabolite or a structurally similar molecule. Once identified, these sensor domains can be engineered to create a synthetic biosensor with a desired dynamic range and sensitivity. These tools are invaluable for identifying production bottlenecks and for screening large libraries of genetically modified strains to find high-producing variants. nih.gov

Advanced Analytical Methodologies for Shikimate 3 Phosphate Research

Mass Spectrometry-Based Techniques for S3P Detection and Quantification

Mass spectrometry (MS) has become an indispensable tool in metabolomics, offering high sensitivity and specificity for the analysis of a wide range of metabolites, including S3P. nih.govnih.govresearchgate.net Its ability to provide information on the mass-to-charge ratio (m/z) of ions allows for the identification and quantification of molecules in complex biological samples. nih.goveuropeanpharmaceuticalreview.com

LC-MS/MS and GC-MS Methods for Targeted and Untargeted S3P Metabolomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful platforms for both targeted and untargeted metabolomic analyses of S3P. nih.govnih.gov

Targeted metabolomics focuses on the quantification of a predefined set of metabolites. nih.gov In the context of S3P research, this approach enables the precise measurement of S3P levels and related pathway intermediates. LC-MS/MS is particularly well-suited for this purpose due to its high selectivity and sensitivity. researchgate.net The technique involves the separation of analytes by liquid chromatography followed by mass spectrometric detection, where a precursor ion (in this case, the S3P ion) is selected and fragmented to produce characteristic product ions, enhancing specificity. nih.gov

Untargeted metabolomics , on the other hand, aims to comprehensively profile all detectable metabolites in a sample, providing a global snapshot of the metabolome. nih.govspringernature.com Both LC-MS and GC-MS are employed in untargeted studies. nih.gov For GC-MS analysis, volatile or semi-volatile compounds are required, often necessitating derivatization of non-volatile metabolites like S3P to increase their volatility. researchgate.net The combination of these techniques allows for a broader coverage of the metabolome, as some compounds are better suited for analysis by either LC or GC. nih.gov

| Analytical Platform | Approach | Key Advantages for S3P Research |

| LC-MS/MS | Targeted | High sensitivity and specificity for accurate quantification of S3P and its precursors/products. nih.govresearchgate.net |

| GC-MS | Targeted & Untargeted | Suitable for volatile and derivatized non-volatile compounds; provides complementary information to LC-MS. nih.govresearchgate.net |

| LC-MS | Untargeted | Comprehensive profiling of a wide range of polar and non-polar metabolites in their native state. researchgate.netnih.gov |

Isotopic Tracing and Fluxomics Approaches Using Labeled S3P Precursors

Isotopic tracing, or labeling, experiments are powerful tools for elucidating metabolic pathways and quantifying the flow of metabolites, a field known as metabolic flux analysis or fluxomics. nih.govnih.govresearchgate.net This approach involves feeding cells or organisms with substrates enriched with stable isotopes (e.g., ¹³C or ¹⁵N). nih.govyoutube.com The labeled atoms are incorporated into downstream metabolites, including S3P, and their distribution can be tracked using mass spectrometry or NMR. researchgate.net

By analyzing the mass isotopomer distribution of S3P and other pathway intermediates, researchers can:

Trace the flow of carbon and nitrogen through the shikimate pathway. youtube.comuab.edu

Quantify the relative contributions of different precursors to S3P biosynthesis. nih.gov

Determine the rates (fluxes) of enzymatic reactions within the pathway. nih.govresearchgate.net

This information is critical for understanding how the shikimate pathway is regulated under different conditions and in response to genetic or environmental perturbations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for S3P Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules in solution. bu.edujeolusa.com It is based on the magnetic properties of atomic nuclei and can be used to determine the three-dimensional structure of molecules. bu.edulibretexts.org

Quantitative NMR for Precise Measurement of S3P Concentrations in Biological Samples

Quantitative NMR (qNMR) has emerged as a robust method for the precise and accurate determination of metabolite concentrations in complex biological mixtures. nih.govnih.gov Unlike many other analytical techniques, qNMR can be a primary ratio method, meaning that the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for identical standards in some cases. nih.govusp.org

For the quantification of S3P, a known concentration of an internal standard is typically added to the sample. researchgate.net The concentration of S3P can then be determined by comparing the integral of a specific S3P resonance signal to the integral of a signal from the internal standard. nih.gov The accuracy of qNMR is highly dependent on proper sample preparation and the use of appropriate experimental parameters. nih.govresearchgate.net

| qNMR Method | Principle | Application in S3P Research |

| Internal Standard | Comparison of the integral of an analyte signal to that of a known concentration of a reference compound. researchgate.net | Precise measurement of S3P concentrations in extracts from various biological sources. |

| ERETIC (Electronic Reference) | A synthetic signal is generated electronically and used as a reference for quantification. nih.gov | Can be used for absolute quantification without adding a standard, though careful calibration is required. nih.gov |

Elucidation of S3P Conformation and Stereochemistry in Solution

NMR spectroscopy is a primary tool for determining the three-dimensional structure and stereochemistry of organic molecules in solution. bu.eduazolifesciences.com For a molecule like shikimate-3-phosphate (B1206780), which contains multiple stereocenters and exists in a flexible ring system, NMR provides invaluable insights into its preferred conformation and the relative orientation of its substituents. ucsd.edu

Chromatographic and Electrophoretic Separations of S3P for Research Applications

Chromatographic and electrophoretic techniques are fundamental for the separation and purification of S3P from complex biological matrices, which is often a necessary prerequisite for its quantification and structural analysis. kau.edu.sampg.de

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of non-volatile compounds like S3P. prosep-ltd.com Various HPLC methods have been developed for the analysis of shikimic acid and its derivatives, often employing reversed-phase (e.g., C18) or anion-exchange columns. nih.govresearchgate.net The choice of column and mobile phase is critical for achieving optimal separation from other closely related compounds in the shikimate pathway. prosep-ltd.com

Ion-exchange chromatography is particularly effective for separating charged molecules like S3P, which carries a phosphate (B84403) group and a carboxylate group. nih.govprosep-ltd.com This technique separates molecules based on their net charge, allowing for the efficient purification of S3P from uncharged or differently charged molecules. prosep-ltd.com

Capillary electrophoresis (CE) is another powerful separation technique that separates ions based on their electrophoretic mobility in an electric field. kau.edu.sa CE can offer high separation efficiency and is suitable for the analysis of small quantities of sample. Methods have been developed for the analysis of shikimate using capillary zone electrophoresis. nih.gov

These separation techniques are often coupled with detection methods such as UV-Vis spectrophotometry or mass spectrometry to provide a complete analytical workflow for S3P research. kau.edu.saresearchgate.net

High-Performance Liquid Chromatography (HPLC) for S3P Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of S3P and other intermediates of the shikimate pathway. Its high resolution and sensitivity allow for the separation and quantification of these closely related, polar compounds from complex biological matrices.

Reverse-phase HPLC is frequently employed for the analysis of shikimate pathway metabolites. A common setup involves using a C18 column, which separates compounds based on their hydrophobicity. nih.gov For polar analytes like S3P, specific conditions are required to achieve adequate retention and separation. One established method uses a zwitterionic hydrophilic interaction liquid chromatography (HILIC) approach coupled to mass spectrometry, which provides robust quantification of pathway intermediates. nih.gov Another approach utilizes a reversed-phase column with an aqueous mobile phase containing a small percentage of an organic modifier and an ion-pairing agent or an acid, such as formic acid, to improve peak shape and retention. nih.gov For instance, a binary linear gradient with 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (B52724) (solvent B) has been successfully used to elute and separate shikimate pathway intermediates. nih.gov

Liquid chromatography-mass spectrometry (LC/MS) has emerged as a particularly powerful method. It allows for the direct determination of the enzymatic activity of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase by quantifying the formation of its product, EPSP, from S3P and phosphoenolpyruvate (B93156). nih.gov This technique is sensitive enough to measure enzyme activity in crude extracts of genetically modified and non-genetically modified plants, demonstrating its utility in both fundamental research and agricultural biotechnology. nih.gov

Table 1: Example HPLC Parameters for Shikimate Pathway Metabolite Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | HSS T3 C18 Reversed Phase (100 × 2.1 mm, 1.8-μm) | nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Column Temperature | 40°C | nih.gov |

| Detection | Mass Spectrometry (MS) | nih.govnih.gov |

Capillary Electrophoresis (CE) and Ion Chromatography for Rapid S3P Quantification

While HPLC is a dominant technique, Capillary Electrophoresis (CE) and Ion Chromatography (IC) offer advantageous alternatives for the rapid quantification of S3P and other charged metabolites.

Capillary Electrophoresis separates molecules based on their electrophoretic mobility in a narrow capillary, offering high separation efficiency, resolution, and short analysis times with minimal sample consumption. nih.gov Its application in analyzing mRNA purity and stability highlights its potential for other charged biomolecules like S3P. nih.gov CE-MS combines the high separation power of CE with the sensitive and specific detection of mass spectrometry, making it a powerful tool for analyzing complex biological samples.

Ion Chromatography is particularly well-suited for the analysis of anions like phosphate and phosphorylated compounds such as S3P. thermofisher.com IC with suppressed conductivity detection is a standard, widely-used technique for determining inorganic anions and can be optimized for phosphorylated intermediates. thermofisher.commetrohm.com High-capacity anion-exchange columns, such as the IonPac AS11 or AS16, are used with a hydroxide (B78521) eluent gradient to achieve high-resolution separations. thermofisher.com This method is highly reproducible and sensitive, capable of detecting low concentrations of phosphate-containing compounds. metrohm.comthermofisher.com Two-dimensional IC can be employed to enhance the resolution and detection limits for phosphate in complex samples containing high concentrations of interfering ions.

Development of Robust Enzyme Assays for S3P-Dependent Reactions

Investigating the enzymes that utilize S3P as a substrate, such as EPSP synthase, requires robust and sensitive assay methods. wikipedia.org These assays are fundamental for determining enzyme kinetics, screening for inhibitors, and understanding regulatory mechanisms.

Spectrophotometric and Fluorometric Coupled Assays for Enzyme Kinetics

Spectrophotometric and fluorometric assays are mainstays of enzyme kinetics, offering real-time monitoring of reaction progress.

A classic example of a spectrophotometric coupled assay is used for shikimate dehydrogenase, the enzyme preceding shikimate kinase in the pathway. creative-enzymes.com The activity of shikimate dehydrogenase is monitored by following the change in absorbance at 340 nm, which corresponds to the consumption or production of NADPH. creative-enzymes.comwikipedia.org This principle can be adapted to create coupled assays for other enzymes. For instance, the activity of shikimate kinase, which produces ADP, can be coupled to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase system. In this system, the ADP produced is used to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored at 340 nm. nih.gov

Table 2: Kinetic Parameters of Helicobacter pylori Shikimate Dehydrogenase

| Substrate | K_m (mM) | k_cat (s⁻¹) | Reference |

|---|---|---|---|

| Shikimate | 0.148 | 7.7 | nih.gov |

| NADP⁺ | 0.182 | 7.1 | nih.gov |

| NAD⁺ | 2.9 | 5.2 | nih.gov |

Fluorometric assays generally offer higher sensitivity than their spectrophotometric counterparts. creative-enzymes.com One approach utilizes the intrinsic fluorescence of tryptophan residues within an enzyme. The binding of a substrate or ligand, such as shikimate to shikimate kinase, can cause a conformational change that quenches this intrinsic fluorescence. nih.gov This change in fluorescence can be used to determine substrate binding constants (K_d). nih.gov To be effective, the reaction under study must involve a substrate or product that is fluorescent, or it must be coupled to a reaction that is. creative-enzymes.com

Radiometric and Luminescent Assays for High-Throughput Screening of Modulators

High-throughput screening (HTS) is essential for discovering novel enzyme inhibitors, such as new herbicides or antimicrobial agents that target the shikimate pathway. nih.gov Radiometric and luminescent assays are particularly suitable for HTS due to their high sensitivity, low background, and amenability to automation.

Radiometric assays involve the use of a radiolabeled substrate. For an S3P-dependent enzyme like EPSP synthase, one could use radiolabeled phosphoenolpyruvate or S3P. The progress of the reaction is then monitored by separating the radiolabeled product from the unreacted substrate and quantifying the radioactivity. While highly sensitive and direct, the use of radioactive materials requires specialized handling and disposal procedures.

Luminescent assays have become increasingly popular for HTS. nih.gov They are known for their exceptional sensitivity, broad dynamic range, and robustness. nih.gov For ATP-dependent enzymes like shikimate kinase, which converts ATP to ADP, luminescent assays that measure the depletion of ATP are ideal. nih.gov A common system uses the luciferase enzyme, which produces light in an ATP-dependent reaction. As shikimate kinase consumes ATP, the light output from the luciferase reaction decreases. This inverse relationship allows for the sensitive detection of shikimate kinase activity and its inhibition. nih.gov Such assays are homogenous (no-wash steps) and can be performed in high-density microplate formats, making them perfect for screening large compound libraries for potential modulators of S3P-dependent reactions.

Comparative Biochemistry and Evolutionary Perspectives of Shikimate 3 Phosphate Pathways

Phylogenetic Analysis of Shikimate Kinase and EPSPS Gene Families

The enzymes shikimate kinase (SK) and 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) are central to the shikimate pathway, catalyzing the steps directly involving its namesake phosphorylated intermediate, S3P. nih.gov Phylogenetic studies of the genes encoding these enzymes reveal a fascinating evolutionary tapestry woven with threads of deep conservation, significant divergence, and remarkable adaptation.

Evolutionary Conservation and Divergence of S3P-Related Enzymes Across Phyla

The fundamental architecture of the shikimate pathway is ancient, yet the organization and structure of its constituent enzymes show significant variation across different phylogenetic groups. In bacteria, the pathway is typically encoded by seven distinct, monofunctional enzymes. nih.gov Plants exhibit a slightly different organization, featuring a bifunctional enzyme that combines 3-dehydroquinate (B1236863) (DHQ) dehydratase and shikimate dehydrogenase activities. researchgate.net

A more dramatic divergence is seen in fungi and some protists, such as apicomplexan parasites. nih.govresearchgate.net In these lineages, a massive gene fusion event has resulted in a pentafunctional enzyme known as the AROM complex. nih.govnih.gov This single polypeptide catalyzes five consecutive steps of the pathway, from the second to the sixth reaction, encompassing the activities of DHQ synthase, EPSP synthase, shikimate kinase, DHQ dehydratase, and shikimate dehydrogenase. researchgate.net This fusion is considered an ancient eukaryotic innovation, suggesting a strong selective pressure to co-regulate and co-localize these sequential metabolic steps. nih.govnih.gov

Despite these structural reorganizations, the active sites of the enzymes, particularly the substrate-binding sites, show high levels of conservation. mdpi.com For instance, analysis of bacterial shikimate pathway enzymes reveals that substrate-binding sites have a high proportion of residues with top conservation scores, ranging from 60% to 90%. mdpi.com This underscores the essential and conserved catalytic function of these enzymes across diverse life forms.

Table 1: Evolutionary Divergence in the Organization of Shikimate Pathway Enzymes.

| Phylum/Group | Genetic Organization | Key Features | Reference |

|---|---|---|---|

| Bacteria | Monofunctional Enzymes | Each of the seven pathway steps is catalyzed by a separate, distinct enzyme. | nih.gov |

| Plants | Mostly Monofunctional with one Bifunctional Enzyme | DHQ dehydratase and shikimate dehydrogenase activities are fused into a single protein. | researchgate.net |

| Fungi & Apicomplexans | Pentafunctional AROM Complex | A single large polypeptide combines five enzyme activities (DHQS, EPSPS, SK, SDH, DHQase). | nih.govresearchgate.netnih.gov |

| Archaea | Incomplete/Alternative Pathway | Some archaea, like halophiles, appear to lack genes for the initial steps and may use a non-canonical pathway for DHQ biosynthesis. | wikipedia.orgnih.gov |

Adaptation of Shikimate Pathway in Extremophilic Microorganisms

Extremophiles, organisms that thrive in harsh environments, exhibit remarkable molecular adaptations to maintain cellular function. Their enzymes, including those of the shikimate pathway, must remain stable and active under conditions of extreme temperature, pH, or salinity.

Thermophiles and Hyperthermophiles: In organisms living at high temperatures, proteins are adapted to resist thermal denaturation. While specific studies on the shikimate pathway in many thermophiles are limited, general principles of protein thermostability apply. These include an increased number of salt bridges, enhanced hydrophobic interactions, and a more compact protein structure. A comparative genomic study involving thermophilic microorganisms like Aquiflex aeolicus and Methanobacterium thermoautotrophicum noted the apparent absence of genes for the first two enzymes of the canonical shikimate pathway, suggesting potential alternative enzymatic solutions or pathways in these archaeans. nih.gov

Psychrophiles: Cold-adapted microorganisms face the challenge of maintaining enzyme flexibility and activity at low temperatures. Enzymes from psychrophiles, such as the EPSP synthase from Colwellia psychrerythraea, often exhibit increased structural flexibility, particularly around the active site, to ensure high catalytic efficiency in the cold. researchgate.net This adaptation allows the essential production of aromatic amino acids to continue even in frigid environments.